molecular formula C22H21FN4O3 B2407139 2-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034381-49-0

2-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2407139
CAS No.: 2034381-49-0
M. Wt: 408.433
InChI Key: GSFJPNUXINIIRX-UHFFFAOYSA-N
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Description

2-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism

A study explored the biotransformation of β-secretase inhibitors, focusing on metabolic pathways involving pyrimidine and pyridine rings. This research highlights an unusual metabolic pathway involving ring-opening reactions followed by elimination of a carbon atom and ring closure to form an imidazole ring. Such insights are crucial for understanding the metabolic fate of compounds containing aryl-pyrimidine and could inform drug design and development (Lindgren et al., 2013).

Synthetic Methodologies

Innovative synthetic approaches have been developed for creating pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. This research not only elucidates the microscopic mechanisms of such reactions but also contributes to the green and efficient synthesis of complex organic molecules, potentially impacting materials science and pharmaceutical chemistry (He et al., 2021).

Antimicrobial Activity

The synthesis of novel hybrid quinazolin-2,4-dione analogs and their evaluation as potential antimalarials through in silico molecular docking studies represent another significant application. This research demonstrates the potential of such compounds in targeting Plasmodium falciparum Dihydroorotate dehydrogenase, suggesting a new avenue for antimalarial drug development (Abdelmonsef et al., 2020).

Properties

IUPAC Name

2-[1-[2-[4-(4-fluorophenyl)pyrazol-1-yl]acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c23-16-7-5-14(6-8-16)15-9-24-26(10-15)13-20(28)25-11-17(12-25)27-21(29)18-3-1-2-4-19(18)22(27)30/h1-2,5-10,17-19H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFJPNUXINIIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=C(C=N4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.